![molecular formula C19H20N4O3S2 B2445362 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1009410-58-5](/img/structure/B2445362.png)
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a chemical compound with the molecular formula C12H18N2O2S . It has a molecular weight of 254.35 .
Molecular Structure Analysis
The molecular structure of this compound includes a 2-methylpiperidin-1-yl group attached to a sulfonyl group, which is further attached to a benzamide group . The benzamide group is also attached to a thieno[2,3-d]pyrimidin-4-yl group .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 420.7±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 67.5±3.0 kJ/mol and a flash point of 208.2±29.3 °C .Scientific Research Applications
Synthesis and Antibacterial Activity
Compounds structurally related to 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide have been synthesized and evaluated for their antibacterial activity. For instance, novel 4-{4-(methylamino)thieno[3,2-d]pyrimidin-2-yl}benzohydrazide derivatives demonstrated significant activity towards Escherichia coli, Pseudomonas, Staphylococcus aureus, and Bacillus. These findings highlight the potential of such compounds in addressing bacterial infections (Giri et al., 2017).
Anticancer Properties
Research has also explored the anticancer properties of related compounds. A study focusing on the synthesis of pro-apoptotic indapamide derivatives as anticancer agents identified compounds demonstrating significant proapoptotic activity on melanoma cell lines. This suggests potential applications in the development of anticancer therapies (Yılmaz et al., 2015).
Complexation with Metal Ions
Another area of research involves the complexation of sulfonylated compounds with metal ions, such as Nickel (II) and Iron (II). Such studies are foundational for the development of new materials with potential pharmaceutical and catalytic applications. For example, tosylated 4-aminopyridine was synthesized and complexed with Ni(II) and Fe(II) ions, indicating the role these complexes could play in enhancing biological and catalytic potentials (Orie et al., 2021).
Antimicrobial and Anti-inflammatory Agents
Furthermore, thienopyrimidine derivatives have been synthesized and evaluated as antimicrobial and anti-inflammatory agents, exhibiting remarkable activity against fungi, bacteria, and inflammation. This underlines the versatility of thieno[2,3-d]pyrimidine compounds in medicinal chemistry and their potential as broad-spectrum therapeutic agents (Tolba et al., 2018).
Herbicidal Activity
Additionally, research on sulfonanilides with a pyrimidinyl-containing group at the 2′-position has uncovered their potential as herbicides, offering a broad spectrum of weed control, including Echinochloa oryzicola, without injury to rice plants. This highlights the agricultural applications of such compounds (Yoshimura et al., 2011).
Future Directions
The future directions for this compound could involve further development and evaluation of its potential uses. For instance, similar compounds have been designed, synthesized, and evaluated for their anti-tubercular activity . This suggests that “4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” could also be evaluated for similar or other potential therapeutic applications.
properties
IUPAC Name |
4-(2-methylpiperidin-1-yl)sulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-13-4-2-3-10-23(13)28(25,26)15-7-5-14(6-8-15)18(24)22-17-16-9-11-27-19(16)21-12-20-17/h5-9,11-13H,2-4,10H2,1H3,(H,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRAGZNNWFOQCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

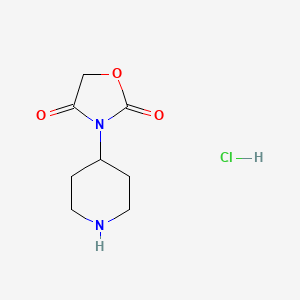
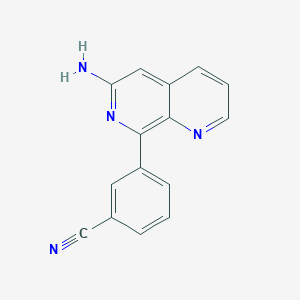
![(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2445283.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2445284.png)
![N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2445285.png)
![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2445287.png)
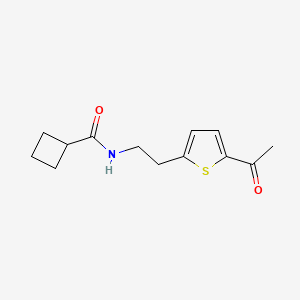
![4-[[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]benzoic Acid](/img/structure/B2445290.png)
![(Z)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2445292.png)
![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2445294.png)
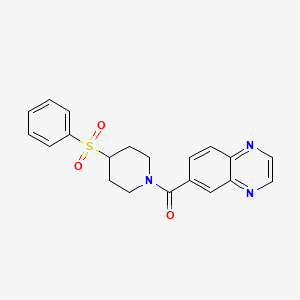
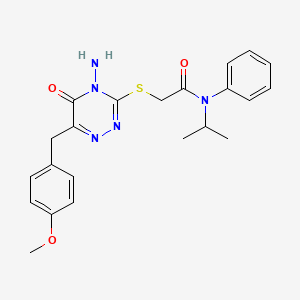

![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2445302.png)